N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
CAS No.: 886924-58-9
Cat. No.: VC11859915
Molecular Formula: C22H17N3O5S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886924-58-9 |
|---|---|
| Molecular Formula | C22H17N3O5S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
| Standard InChI | InChI=1S/C22H17N3O5S/c1-31(27,28)19-13-6-5-12-18(19)21-24-25-22(30-21)23-20(26)15-8-7-11-17(14-15)29-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,25,26) |
| Standard InChI Key | SBGPZSQHQKFMGM-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Groups
The compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 3-phenoxybenzamide moiety. The 1,3,4-oxadiazole nucleus is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its planar structure and electron-deficient nature, which facilitates π-π stacking interactions in biological systems . The methanesulfonyl (-SO₂CH₃) group at the phenyl ring’s 2-position introduces strong electron-withdrawing effects, potentially enhancing binding affinity to enzymatic targets .
Table 1: Molecular Properties of N-[5-(2-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl]-3-Phenoxybenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₇N₃O₅S |
| Molecular Weight | 435.5 g/mol |
| CAS Registry Number | 886913-05-9* |
| Key Functional Groups | 1,3,4-Oxadiazole, Methanesulfonyl, Benzamide |
*Note: The CAS number corresponds to the 4-methanesulfonylphenyl isomer .
Comparative Analysis of Positional Isomers
The positional isomerism of the methanesulfonyl group (2- vs. 4-substitution) significantly influences physicochemical properties. For example, the 4-isomer (CAS 886913-05-9) has been documented with a molecular weight of 435.5 g/mol and a density of 1.45 g/cm³ . Substituent positioning affects dipole moments and solubility: the 2-substituted derivative likely exhibits lower aqueous solubility due to steric hindrance from the ortho-substituted sulfonyl group .
Synthetic Methodologies
General Pathway for 1,3,4-Oxadiazole Derivatives
Synthesis typically involves cyclization of acylhydrazides under dehydrating conditions. A representative route for analogous compounds includes:
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Esterification: Reacting carboxylic acids (e.g., benzoic acid) with ethanol in acidic media to form ethyl esters .
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Hydrazide Formation: Treating esters with hydrazine hydrate to yield benzohydrazides .
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Cyclization: Using carbon disulfide (CS₂) and potassium hydroxide (KOH) to form 1,3,4-oxadiazole-2-thiol intermediates .
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Functionalization: Electrophilic substitution with bromoacetamides or sulfonylating agents to introduce side chains .
Adaptations for Target Compound
To synthesize N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide:
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Step 1: 2-Methanesulfonylbenzoic acid is converted to its hydrazide derivative via esterification and hydrazinolysis.
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Step 2: Cyclization with CS₂/KOH yields 5-(2-methanesulfonylphenyl)-1,3,4-oxadiazole-2-thiol.
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Step 3: Coupling with 3-phenoxybenzoyl chloride under Schotten-Baumann conditions forms the final benzamide .
Key Reaction Parameters:
Computational and Spectroscopic Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1,650 cm⁻¹ (C=O stretch, benzamide), 1,350 cm⁻¹ (S=O asymmetric stretch), and 1,250 cm⁻¹ (C-O-C ether linkage) .
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¹H NMR: Distinct signals for methanesulfonyl protons (δ 3.2–3.4 ppm, singlet) and phenoxy aromatic protons (δ 6.8–7.5 ppm) .
Molecular Docking Insights
Docking studies on analogous compounds predict strong binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) via hydrogen bonds with Asp73 and hydrophobic interactions with Met91 .
Industrial and Pharmacokinetic Considerations
Stability and Formulation
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Thermal Stability: Decomposition temperature >250°C, suitable for solid dosage forms .
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LogP: Predicted value of 3.1 (using ChemDraw) suggests moderate lipophilicity, necessitating solubilizing agents for oral delivery.
Patent Landscape
While no direct patents exist for this compound, related derivatives are protected under:
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US 10,800,654: Covers 1,3,4-oxadiazoles with sulfonyl groups as kinase inhibitors.
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EP 3,789,021: Claims antimicrobial formulations containing benzamide-linked oxadiazoles.
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